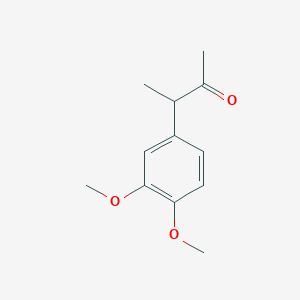

3-(3,4-Dimethoxyphenyl)butan-2-one

Description

Historical Context and Significance of Substituted Butanones in Organic Chemistry

Substituted butanones, which feature the four-carbon backbone of butanone with various chemical groups attached, have long been important players in the field of organic synthesis. Ketones, in general, are highly valued as chemical intermediates due to the reactivity of the carbonyl group, which allows for a wide range of chemical transformations. britannica.com They serve as foundational building blocks for the construction of more complex molecules, a principle that has been central to the advancement of synthetic organic chemistry since the 19th century. nist.gov

Historically, the development of methods to synthesize and modify ketones has been a significant area of research. wikipedia.orgncert.nic.in These efforts have enabled the creation of a vast library of molecules, including many with applications in pharmaceuticals, fragrances, and materials science. Substituted butanones, in particular, have been utilized as precursors in the synthesis of more complex structures, including natural products and their analogs. msu.edu The precise nature and position of the substituents on the butanone framework can dramatically influence the molecule's chemical behavior and potential applications.

Nomenclature and Structural Elucidation of 3-(3,4-Dimethoxyphenyl)butan-2-one

The systematic naming of chemical compounds is a cornerstone of chemistry, ensuring clarity and precision in scientific communication. The name "this compound" specifies a butanone molecule with a carbonyl group at the second carbon position and a 3,4-dimethoxyphenyl group attached to the third carbon.

Interactive Data Table: Compound Properties

| Property | Value |

| Chemical Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 4156-24-5 |

The issue is compounded by the fact that the two isomers, while structurally distinct, share the same molecular formula and molecular weight. The key to differentiating them lies in the precise location of the dimethoxyphenyl substituent on the butanone backbone, a detail that is critical for understanding their respective chemical and physical properties.

For the purpose of this article, the focus remains solely on This compound , as defined by its IUPAC name and its specific CAS number, 4156-24-5. guidechem.comarctomsci.comchemicalbook.com This compound is structurally distinct from its more commonly referenced isomer, 4-(3,4-Dimethoxyphenyl)butan-2-one (B3147733) (CAS number 6302-60-9). emolecules.combldpharm.comnih.gov

The definitive structural assignment is crucial for accurate scientific discourse. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide the necessary data to distinguish between these isomers. For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the carbon backbone, with the proton at the third carbon showing coupling to the adjacent methyl and carbonyl groups. Similarly, ¹³C NMR would reveal a characteristic chemical shift for the carbonyl carbon (typically in the range of 200-210 ppm) and unique signals for the carbons in the butanone chain and the dimethoxyphenyl ring.

While detailed, publicly available spectroscopic data for this compound is not as abundant as for its 4-substituted isomer, the principles of spectroscopic analysis allow for a clear theoretical differentiation.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(9(2)13)10-5-6-11(14-3)12(7-10)15-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWFDYWHQAEIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570891 | |

| Record name | 3-(3,4-Dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4156-24-5 | |

| Record name | 3-(3,4-Dimethoxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations

Established Synthetic Routes for 3-(3,4-Dimethoxyphenyl)butan-2-one

Established routes to this target molecule often rely on classical carbon-carbon bond-forming reactions, building the butanone structure from smaller, readily available precursors derived from veratrole or veratraldehyde.

The construction of this compound can be accomplished through carefully designed multi-step sequences. One logical approach involves the condensation of two key synthons: a nucleophilic fragment representing the butanone core and an electrophilic partner derived from 3,4-dimethoxybenzene (veratrole).

A plausible synthetic pathway begins with the condensation of 3,4-dimethoxybenzyl cyanide with ethyl acetate. This type of reaction, a variation of a Claisen condensation, would form a β-ketonitrile intermediate. Subsequent hydrolysis and decarboxylation of this intermediate would yield the desired ketone. A similar strategy has been employed in the synthesis of related, more complex butanones, such as 1,4-di-(3',4'-dimethoxyphenyl)-butanone-2, which was successfully synthesized by condensing ethyl 3,4-dimethoxydihydrocinnamate with 3,4-dimethoxybenzyl cyanide. acs.org This highlights the utility of nitrile-stabilized carbanions in forming the core structure.

Another potential multi-step route is the Friedel-Crafts acylation. While direct acylation with a butanoyl group could lead to isomeric mixtures, a more controlled sequence might involve the acylation of veratrole with a precursor like 3-chlorobutanoyl chloride. This would be followed by a reduction step to remove the chlorine, yielding the final product. The design of such multi-step syntheses requires careful consideration of reaction compatibility and intermediate stability. libretexts.org

Table 1: Example of a Multi-step Synthesis Approach for a Related Butanone

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl 3,4-dimethoxydihydrocinnamate, 3,4-Dimethoxybenzyl cyanide | Sodium ethoxide in benzene (B151609), reflux | 1-cyano-1,4-di-(3',4'-dimethoxyphenyl)-butanone-2 | acs.org |

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and represents a key strategy for synthesizing ketones. iitk.ac.in In the context of butanone synthesis, a crossed or mixed aldol condensation is typically employed, reacting two different carbonyl compounds. iitk.ac.inmdpi.com

A direct synthesis of an unsaturated precursor to this compound would involve the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) with 2-butanone (B6335102). A significant challenge in this reaction is controlling the site of deprotonation on the asymmetric ketone, 2-butanone, which has two different sets of α-hydrogens (at the C1-methyl and the C3-methylene positions). mdpi.comresearchgate.net

Research indicates that reaction conditions can strongly influence this regioselectivity. Base-catalyzed aldol condensations involving butanone and aromatic aldehydes tend to favor reaction at the terminal methyl group. This would lead to the formation of 1-(3,4-dimethoxyphenyl)pent-1-en-3-one. To obtain the desired 3-phenylbutan-2-one (B1615089) skeleton, the reaction would need to proceed via attack from the methylene (B1212753) carbon's enolate. Subsequent dehydration of the β-hydroxy ketone intermediate would yield an α,β-unsaturated ketone, which could then be selectively hydrogenated to afford the final saturated ketone.

Table 2: Regioselectivity in the Aldol Condensation of 2-Butanone

| Catalyst Type | Favored Reaction Site | Resulting Product Type | Reference |

|---|---|---|---|

| Base Catalysis | Methyl (C1) | Linear or less substituted product |

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several critical considerations. The primary goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.

Key factors include:

Catalyst Selection: For reactions like aldol condensations, the choice of catalyst is paramount. While homogeneous base catalysts like sodium hydroxide (B78521) are effective, they can be difficult to remove from the reaction mixture, leading to purification challenges and waste generation. google.com The use of heterogeneous solid-acid or solid-base catalysts, such as magnesium-aluminum mixed oxides, is highly advantageous for industrial applications. mdpi.com These catalysts can be easily separated by filtration and potentially regenerated and reused, simplifying the process and reducing waste.

Process Optimization: Reaction parameters such as temperature, pressure, reaction time, and molar ratios of reactants must be optimized to maximize conversion and selectivity while minimizing the formation of byproducts. researchgate.net For example, in a condensation reaction, a significant excess of one reactant, like acetone, is often used to reduce self-condensation and the formation of unwanted side products. google.com

Purification: The final product must be isolated and purified to meet required specifications. Industrial-scale purification often relies on techniques like vacuum distillation, which is suitable for thermally stable compounds. google.com The development of a robust purification method is essential for obtaining a high-purity product.

Advanced Synthetic Strategies

Beyond established methods, advanced strategies focus on achieving greater control over the molecular architecture, particularly the stereochemistry of the final product.

The structure of this compound contains a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is a significant goal in modern organic chemistry. There are several general approaches to achieve this:

Asymmetric Catalysis: This is one of the most efficient methods for chiral synthesis. It involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For a target like this, an asymmetric aldol reaction using a chiral catalyst, such as a proline-based organocatalyst, could be employed. researchgate.net Alternatively, the asymmetric hydrogenation of the unsaturated precursor, 4-(3,4-dimethoxyphenyl)but-3-en-2-one, using a chiral metal complex (e.g., with a Ru-BINAP catalyst) could provide enantiomerically enriched this compound.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a chemical transformation stereoselectively. After the desired reaction, the auxiliary is removed, yielding the chiral product.

Enzymatic Reactions: Biocatalysis offers a powerful tool for creating chiral molecules under mild conditions. A ketoreductase (KRED) enzyme could be used for the highly stereoselective reduction of a prochiral ketone precursor to a specific enantiomer of the corresponding alcohol, which could then be oxidized to the chiral ketone. nih.gov

Designing a stereoselective synthesis requires a deep understanding of reaction mechanisms and transition state geometries. For C-C bond-forming reactions that create the stereocenter, such as an aldol addition, controlling the stereochemical outcome is a primary objective. nih.gov

In an aldol reaction between a chiral aldehyde and a ketone enolate, the stereoselectivity is governed by Felkin-Anh or chelation-controlled models. When creating the stereocenter at the C3 position of the butanone, the geometry of the 2-butanone enolate (Z- or E-enolate) plays a critical role in determining the relative stereochemistry (syn or anti) of the resulting β-hydroxy ketone adduct. The choice of metal counterion and reaction conditions can influence the preferred enolate geometry.

Optimizing these reactions involves systematically varying parameters to enhance the diastereomeric or enantiomeric excess of the product. This includes screening different catalysts, solvents, temperatures, and additives. The ultimate goal is to devise a reaction that reliably produces the desired stereoisomer in high yield and purity. researchgate.net

Chemical Derivatization and Functional Group Interconversions

The functional groups of 4-(3,4-dimethoxyphenyl)butan-2-one (B3147733) provide multiple avenues for chemical modification. The ketone can undergo reactions typical of carbonyls, while the dimethoxy-substituted benzene ring can participate in electrophilic substitution. These chemo-transformations are fundamental in building molecular complexity.

Synthetic Pathways to More Complex Organic Architectures

Aryl ketones are well-established as cost-effective and readily available substrates for constructing complex heterocyclic compounds, which are foundational in drug discovery. thieme.de The 4-(3,4-dimethoxyphenyl)butan-2-one scaffold can be elaborated into larger, more intricate molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions.

A key strategy involves using the ketone in condensation reactions to form an intermediate that can undergo further transformation. One such pathway is the synthesis of β-azolyl ketones. mdpi.com This process begins with a base-catalyzed Claisen-Schmidt condensation between an aryl methyl ketone and an aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. This intermediate then undergoes a conjugate (Michael) addition with a nitrogen-containing heterocycle, such as 1,2,4-triazole. This two-step sequence effectively lengthens the carbon chain and introduces a new heterocyclic moiety, yielding a complex β-azolyl ketone. mdpi.com

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 3',4'-(Dimethoxy)acetophenone | 4-Methoxybenzaldehyde | NaOH, Mechanochemical (solvent-free) | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) |

| 2 | Chalcone Intermediate | 1H-1,2,4-Triazole | 1,3-Bis(carboxymethyl)imidazolium chloride (catalyst), 80 °C | 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one |

This table illustrates a representative pathway for building complex architectures from a related dimethoxyphenyl ketone motif as described in the literature. mdpi.com

Conversion to Halogenated Ketones and Ether Ketones

Halogenated Ketones

The introduction of halogen atoms to the α-carbon of a ketone can provide a synthetically useful handle for further functionalization, such as in substitution or elimination reactions. 4-(3,4-Dimethoxyphenyl)butan-2-one is an unsymmetrical ketone with two distinct α-carbons: the methyl carbon (C1) and the methylene carbon (C3). Halogenation can be directed to one of these positions depending on the reaction conditions.

Under acid-catalyzed conditions (e.g., using Br₂ in acetic acid), the reaction proceeds through an enol intermediate. The formation of the more substituted enol is typically favored, which would lead to halogenation at the C3 position. This reaction provides a direct route to α-haloketones.

| Reaction | Substrate | Reagents/Conditions | Major Product |

| α-Bromination | 4-(3,4-Dimethoxyphenyl)butan-2-one | Br₂, Acetic Acid (CH₃COOH) | 3-Bromo-4-(3,4-dimethoxyphenyl)butan-2-one |

Ether Ketones

The synthesis of an ether ketone from 4-(3,4-dimethoxyphenyl)butan-2-one is not a direct conversion but can be achieved through a multi-step sequence. A plausible route involves a Baeyer-Villiger oxidation of the starting ketone. This reaction inserts an oxygen atom adjacent to the carbonyl group to form an ester. Subsequent hydrolysis of the ester yields an alcohol and a carboxylic acid. The resulting alcohol can then be converted to the desired ether via the Williamson ether synthesis. libretexts.org This classic method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

| Step | Description | Reactant | Reagents | Product |

| 1 | Baeyer-Villiger Oxidation | 4-(3,4-Dimethoxyphenyl)butan-2-one | m-CPBA (meta-Chloroperoxybenzoic acid) | 2-(3,4-Dimethoxyphenyl)ethyl acetate |

| 2 | Ester Hydrolysis | 2-(3,4-Dimethoxyphenyl)ethyl acetate | NaOH(aq), then H₃O⁺ | 2-(3,4-Dimethoxyphenyl)ethanol |

| 3 | Williamson Ether Synthesis | 2-(3,4-Dimethoxyphenyl)ethanol | 1. NaH (Sodium Hydride) 2. CH₃I (Methyl Iodide) | 1-(2-Methoxyethyl)-3,4-dimethoxybenzene |

Spectroscopic and Advanced Structural Characterization

Fundamental Spectroscopic Analyses for Structural Confirmation

Fundamental spectroscopic techniques provide the primary evidence for the molecular structure of 3-(3,4-Dimethoxyphenyl)butan-2-one. These methods probe the connectivity of atoms and the nature of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. A publication on the synthesis of zingerone-thiohydantoin hybrids provides spectral data for the title compound. kg.ac.rs The aromatic protons on the dimethoxyphenyl ring typically appear as a multiplet in the range of 6.65-6.83 ppm. kg.ac.rs The two methoxy (B1213986) groups give rise to a sharp singlet at approximately 3.83 ppm. kg.ac.rs The methylene (B1212753) protons adjacent to the aromatic ring and the carbonyl group appear as a multiplet between 2.68-2.90 ppm. kg.ac.rs The terminal methyl protons of the ketone moiety are observed as a singlet at around 2.14 ppm. kg.ac.rs

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. The carbonyl carbon (C=O) of the ketone is characteristically found downfield at approximately 208.24 ppm. kg.ac.rs The carbons of the aromatic ring appear in the range of 112.28 to 150.24 ppm, with the carbons bearing the methoxy groups resonating at the lower end of this range (145.44 and 150.24 ppm). kg.ac.rs The two methoxy carbons show a signal around 55.8 ppm. kg.ac.rs The methylene carbons of the butane (B89635) chain are found at approximately 30.04 and 45.31 ppm, while the methyl carbon of the acetyl group resonates at about 29.30 ppm. kg.ac.rs

Interactive Data Table: NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 6.65-6.83 (m) | Ar-H | 208.24 | C=O |

| 3.83 (s) | -OCH₃ | 150.24 | Ar-C |

| 2.68-2.90 (m) | -CH₂- | 145.44 | Ar-C |

| 2.14 (s) | -C(O)CH₃ | 134.02 | Ar-C |

| 119.98 | Ar-CH | ||

| 116.01 | Ar-CH | ||

| 112.28 | Ar-CH | ||

| 55.8 | -OCH₃ | ||

| 45.31 | -CH₂- | ||

| 30.04 | -CH₂- | ||

| 29.30 | -C(O)CH₃ | ||

| Data sourced from a study on zingerone-thiohydantoin hybrids. kg.ac.rs |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound, available from the NIST WebBook, displays several characteristic absorption bands. A strong absorption peak is observed in the region of 1715 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone functional group. kg.ac.rsoup.com The spectrum also shows absorptions corresponding to C-H stretching of the aromatic ring and the alkyl chain, typically in the range of 2850-3000 cm⁻¹. The presence of the ether linkages (-O-CH₃) is confirmed by C-O stretching vibrations, which are expected in the fingerprint region between 1000 and 1300 cm⁻¹. kg.ac.rs Aromatic C=C stretching vibrations are also observed in the 1400-1600 cm⁻¹ region. kg.ac.rs

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 208.25 g/mol . nih.gov Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). One likely fragmentation would be the loss of a methyl radical (•CH₃) to form an acylium ion with a mass-to-charge ratio (m/z) of 193. Another significant fragmentation pathway would involve the cleavage of the bond between the two methylene groups, leading to the formation of a stable benzylic cation or a tropylium (B1234903) ion, often resulting in a prominent peak at m/z 151, corresponding to the 3,4-dimethoxybenzyl fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. While specific experimental UV-Vis absorption data for this compound was not found in the conducted searches, the presence of the dimethoxyphenyl group and the ketone carbonyl group would be expected to result in characteristic absorptions in the UV region. Aromatic systems typically exhibit multiple absorption bands, and the presence of auxochromic methoxy groups would likely shift these absorptions to longer wavelengths (a bathochromic shift). The n→π* transition of the carbonyl group is also expected, though it is often weak.

Advanced Structural Elucidation Methods

For a more definitive and detailed three-dimensional structural analysis, advanced techniques such as single-crystal X-ray diffraction are employed.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and crystal packing information. Despite a thorough search of available scientific literature and databases, no single-crystal X-ray diffraction studies for this compound have been reported. Such a study would be invaluable for definitively confirming the molecular structure and providing insights into the intermolecular interactions that govern its solid-state properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

Purity Determination by Reverse-Phase HPLC

The purity of this compound is typically determined using reverse-phase HPLC. In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A common stationary phase for this purpose is a C18 (octadecylsilyl) bonded silica (B1680970) gel.

A standard approach involves dissolving the sample in a suitable organic solvent, such as acetonitrile (B52724) or methanol, and injecting it into the HPLC system. The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and water, sometimes with a small amount of an acid, such as formic acid or trifluoroacetic acid, to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the dimethoxyphenyl group in the molecule has a strong chromophore that absorbs UV light, typically around 280 nm.

The purity is calculated by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A higher percentage area of the main peak indicates a higher purity of the compound.

Hypothetical HPLC Parameters for Purity Analysis:

| Parameter | Value |

| Column | C18, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Enantiomeric Excess Determination by Chiral HPLC

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other could be inactive or even cause adverse effects. Standard reverse-phase HPLC cannot separate enantiomers because they have identical physical and chemical properties in an achiral environment.

To achieve enantiomeric separation, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are widely used and have proven effective for resolving a variety of chiral ketones.

The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different interaction energies, leading to different retention times for the two enantiomers. The choice of mobile phase, typically a mixture of alkanes (like n-hexane or heptane) and an alcohol modifier (such as isopropanol (B130326) or ethanol), is critical for achieving optimal resolution.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Hypothetical Chiral HPLC Parameters for Enantiomeric Excess Determination:

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 280 nm |

| Column Temp. | 25 °C |

| Injection Vol. | 5 µL |

Illustrative Research Findings

Chemical Reactivity Profile and Mechanistic Investigations

Reactivity of the Ketone Moiety

The ketone group, a central feature of the molecule's reactivity, readily participates in a variety of transformations, including oxidation, reduction, and condensation reactions.

Oxidation Pathways and Resulting Products

The ketone functional group in 3-(3,4-dimethoxyphenyl)butan-2-one can undergo oxidation to yield carboxylic acids. Strong oxidizing agents are typically required for this transformation. For instance, treatment with potassium permanganate (B83412) (KMnO₄) in an acidic medium, followed by heating, can lead to the formation of 3-(3,4-dimethoxyphenyl)butanoic acid. Another potent oxidizing agent, chromic acid (CrO₃) in acetic acid under reflux conditions, can also effect this oxidation. The stability of the methoxy (B1213986) groups on the aromatic ring ensures they remain intact during these oxidative processes.

It is worth noting that the related compound, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), a toxic metabolite of dopamine, undergoes oxidation to form a semiquinone radical and an ortho-quinone. nih.gov While not directly involving this compound, this highlights the potential for quinone-type species to form from catecholic precursors under oxidative stress.

| Oxidizing Agent | Conditions | Product |

| Potassium permanganate (KMnO₄) | Acidic (H₂SO₄), heat | 3-(3,4-Dimethoxyphenyl)butanoic acid |

| Chromic acid (CrO₃) | Acetic acid, reflux | 3-(3,4-Dimethoxyphenyl)butanoic acid |

Condensation Reactions and Product Formation

The ketone moiety of this compound can participate in condensation reactions, such as the aldol (B89426) condensation. This reaction typically involves the enolate of the ketone reacting with an aldehyde or another ketone. For example, in the presence of an acid or base catalyst, this compound can react with aromatic aldehydes to form α,β-unsaturated ketones, also known as chalcones. researchgate.net The initial aldol addition product can subsequently undergo dehydration to yield the more stable conjugated system.

Reactivity of the Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The two methoxy groups on the aromatic ring are strong activating groups due to their ability to donate electron density to the ring through resonance. dalalinstitute.comlibretexts.org This increased electron density makes the ring more susceptible to attack by electrophiles. dalalinstitute.com The methoxy groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the positions ortho to the methoxy groups (C-2 and C-5) and para to the methoxy at C-4 (which is the C-1 position) are the most activated sites for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. dalalinstitute.commasterorganicchemistry.com

| Reaction | Reagents | Major Products |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Nitro-4,5-dimethoxyphenyl)butan-2-one and 3-(5-Nitro-3,4-dimethoxyphenyl)butan-2-one |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-(2-Bromo-4,5-dimethoxyphenyl)butan-2-one and 3-(5-Bromo-3,4-dimethoxyphenyl)butan-2-one |

Nucleophilic Substitution Patterns Involving Methoxy Groups

While electrophilic substitution is the dominant reaction pathway for the aromatic ring, nucleophilic aromatic substitution (SNA) is generally difficult for electron-rich aromatic systems like the dimethoxyphenyl group. libretexts.org SNA reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgquizlet.comlibretexts.org

The methoxy groups themselves are poor leaving groups. Therefore, direct nucleophilic substitution of the methoxy groups in this compound is not a facile process under standard conditions. For such a reaction to occur, the aromatic ring would need to be significantly activated by the introduction of strong electron-withdrawing substituents, or the reaction would need to proceed under very harsh conditions. libretexts.org

Elucidation of Reaction Mechanisms

The reactivity of butanone derivatives, including this compound, is dictated by the presence of α-hydrogens, which are susceptible to removal by a base, and the electrophilic nature of the carbonyl carbon. These features allow the molecule to participate in a variety of significant carbon-carbon bond-forming reactions.

Mechanistic Pathways of Aldol Condensation in Butanone Derivatives

The aldol condensation is a cornerstone reaction for ketones like butanone, proceeding through the formation of an enolate ion followed by nucleophilic attack on a carbonyl compound. researchgate.net For an unsymmetrical ketone such as 2-butanone (B6335102), the reaction can theoretically proceed via two different pathways, involving the deprotonation of either the methylene (B1212753) (-CH2-) or the methyl (-CH3) group. scite.ai

The course of the reaction is heavily influenced by the nature of the catalyst employed. scite.ai

Acid Catalysis : In the presence of strong acid catalysts, the condensation reaction tends to occur at the more substituted α-carbon (the methylene group). scite.airesearchgate.net This regioselectivity arises from the preferential formation of the more stable, branched aldol addition product. researchgate.net The mechanism involves the protonation of the carbonyl oxygen, making the α-hydrogens more acidic and facilitating the formation of an enol intermediate.

Base Catalysis : Under basic conditions (e.g., NaOH, KOH), the reaction is kinetically controlled and favors the removal of a proton from the less sterically hindered terminal methyl group. scite.ainacatsoc.org This leads to the formation of a different enolate and subsequently, the linear condensation product. researchgate.net The base-catalyzed mechanism involves three key steps: the equilibrium formation of the enolate ion, the nucleophilic addition of this enolate to the carbonyl group of another ketone molecule, and finally, dehydration of the resulting aldol or ketol to form an α,β-unsaturated ketone. researchgate.net

The reaction between benzaldehyde (B42025) and 2-butanone illustrates this principle. The stability of the formed carbanion plays a crucial role; the primary carbanion formed by deprotonating the methyl group is more stable than the secondary carbanion from the methylene group due to the absence of the destabilizing +I effect from an adjacent methyl group. quora.com

Michael Addition Mechanisms with N-Heterocycles

The Michael addition, or conjugate addition, is a widely utilized method for forming carbon-carbon or carbon-heteroatom bonds. wikipedia.org The reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The driving force is the formation of a stable C-C single bond. masterorganicchemistry.com

In the context of derivatives of this compound, related structures such as chalcones (α,β-unsaturated ketones) are excellent Michael acceptors. N-heterocyclic compounds, with their available lone pairs on nitrogen, can act as potent Michael donors.

The general mechanism proceeds in three steps:

Formation of the Nucleophile : For C-nucleophiles, a base is used to deprotonate the active methylene compound, creating a resonance-stabilized carbanion or enolate. wikipedia.orgmasterorganicchemistry.com For N-heterocycles like 1,2,4-triazole, the nitrogen atom itself acts as the nucleophile.

Conjugate Addition : The nucleophile attacks the β-carbon of the electrophilic double bond. masterorganicchemistry.comyoutube.com This breaks the C=C pi bond and pushes electrons onto the carbonyl oxygen, forming a new enolate intermediate. masterorganicchemistry.com

Protonation : The enolate intermediate is then protonated by the solvent or a protonated base to yield the final adduct. wikipedia.org

Research has demonstrated the successful aza-Michael addition of 1,2,4-triazoles to chalcones, including those derived from 3,4-(dimethoxy)phenyl methyl ketone. mdpi.com In some cases, these reactions can proceed under catalyst- and base-free conditions, forming a new C-N bond at room temperature. researchgate.net The use of heterocyclic compounds as Michael donors is a significant strategy in organic synthesis due to their structural diversity and unique reactivity. researchgate.net

Principles of Nucleophilic Catalysis in Related Transformations

Nucleophilic catalysis is a fundamental mechanism where a catalyst, acting as a nucleophile, forms a reactive intermediate with a substrate. This intermediate is more susceptible to attack by another reactant than the original substrate. This type of catalysis is central to many of the transformations involving butanone derivatives.

Key principles include:

Formation of a Covalent Intermediate : The nucleophilic catalyst (e.g., an amine, a phosphine, or the serine residue in an enzyme) attacks an electrophilic center (like a carbonyl carbon) to form a covalent, transient intermediate. csbsju.edu

Activation : This intermediate is activated for the subsequent reaction step. For instance, in the Michael addition of aldehydes to enones catalyzed by a secondary amine (like proline), an enamine is formed from the aldehyde. This enamine is a much more effective nucleophile than the corresponding enol or enolate.

Regeneration of the Catalyst : In the final step of the catalytic cycle, the product is released, and the catalyst is regenerated in its original form, allowing it to participate in another cycle. In enzyme catalysis, for example, a water molecule might attack an acyl-enzyme intermediate to release the product and restore the enzyme's active site. csbsju.edu

In the context of aldol and Michael reactions, organocatalysts often function via nucleophilic catalysis. For example, chiral primary amines can activate Michael acceptors through the formation of iminium ion intermediates, which are more electrophilic than the starting α,β-unsaturated carbonyl compound. organic-chemistry.org This activation facilitates the attack by the nucleophile. Similarly, in some aldol reactions, the catalyst can form an enamine with the ketone, which then acts as the nucleophilic species.

Computational and Theoretical Chemistry Studies

Quantum Chemical Computations

Quantum chemical computations, particularly those rooted in Density Functional Theory (DFT), provide a robust framework for understanding the electronic behavior and structural parameters of 3-(3,4-Dimethoxyphenyl)butan-2-one.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular properties. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry of this compound. researchgate.netresearchgate.netscifiniti.com This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule.

The resulting data includes precise bond lengths, bond angles, and dihedral angles. For this compound, these calculations would detail the spatial arrangement of the dimethoxyphenyl group relative to the butanone chain, revealing the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986) and ketone functional groups. The electronic structure, including the distribution of electron density, is also a key output of DFT calculations, providing a basis for understanding the molecule's reactivity. gerit-brandenburg.de

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following table is illustrative of the type of data obtained from DFT calculations; specific values for this molecule require a dedicated computational study.)

| Parameter | Description | Typical Expected Value/Comment |

| Bond Lengths (Å) | ||

| C=O | Carbonyl double bond | Expected to be shorter and stronger than C-O single bonds. |

| C-O (methoxy) | Methoxy carbon-oxygen single bond | Standard single bond length. |

| C-C (aromatic) | Carbon-carbon bonds within the phenyl ring | Intermediate between single and double bond length due to resonance. |

| C-C (aliphatic) | Carbon-carbon single bonds in the butanone chain | Typical sp3-sp3 or sp3-sp2 carbon bond lengths. |

| **Bond Angles (°) ** | ||

| O=C-C | Angle involving the carbonyl group | Approximately 120° due to sp2 hybridization. |

| C-O-C (methoxy) | Angle of the methoxy ether linkage | Expected to be slightly larger than the tetrahedral angle. |

| C-C-C (aromatic) | Internal angles of the benzene ring | Close to 120°. |

| Dihedral Angles (°) | ||

| C-C-C-C | Torsion angle of the butanone chain | Defines the conformation (e.g., gauche, anti) of the side chain. |

| C(aryl)-C(alkyl)-C=O | Torsion angle defining the orientation of the phenyl ring relative to the carbonyl group | Influences the overall molecular shape and steric hindrance. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: This table illustrates the concepts of FMO analysis. Actual energy values would be determined from specific quantum chemical calculations.)

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates stronger donation capability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates stronger acceptance capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (E(LUMO) - E(HOMO)) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Theoretical calculations are instrumental in predicting spectroscopic properties, which are essential for the structural characterization of molecules. DFT methods can accurately compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. scifiniti.com For this compound, these calculations would predict characteristic vibrational modes, such as the C=O stretching of the ketone, the C-O stretching of the methoxy ethers, aromatic C-H stretching, and various bending and rocking motions of the aliphatic chain. Comparing these predicted spectra with experimental data helps confirm the molecular structure and assign spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. This information is invaluable for interpreting experimental NMR spectra and verifying the compound's structural assignment.

Table 3: Example of Predicted Vibrational and NMR Data for this compound (Note: This table is a conceptual representation of data that can be generated through computational prediction.)

| Data Type | Predicted Information | Application |

| Vibrational Wavenumbers (cm⁻¹) | Frequencies for key functional groups: C=O stretch, C-O-C stretch, Aromatic C=C stretch, Aliphatic C-H stretch. | Assignment of experimental IR and Raman spectra; confirmation of functional groups. |

| ¹H NMR Chemical Shifts (ppm) | Chemical shifts for aromatic protons, methoxy protons, and methylene (B1212753)/methyl protons on the butanone chain. | Interpretation of experimental ¹H NMR spectra; structural elucidation. |

| ¹³C NMR Chemical Shifts (ppm) | Chemical shifts for carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons. | Interpretation of experimental ¹³C NMR spectra; confirmation of the carbon skeleton. |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior and intermolecular forces governing the compound.

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and interaction mechanisms of molecules. nih.gov NCI analysis, often visualized through plots derived from the electron density, can identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsions within a molecule. researchgate.net For this compound, this analysis would reveal van der Waals contacts between the phenyl ring and the alkyl chain, as well as potential weak C-H···O hydrogen bonding. Understanding these interactions is key to explaining the molecule's conformational preferences and how it might pack in a crystalline state or interact with biological targets. nih.govdntb.gov.ua

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. wolfram.com Typically, regions of negative electrostatic potential (colored red to yellow) correspond to electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on oxygen atoms. researchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP surface would show significant negative potential around the carbonyl oxygen and the oxygens of the two methoxy groups, identifying them as the primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, positive potential would be located on the hydrogen atoms, particularly those on the aromatic ring. This mapping provides a clear, intuitive picture of the molecule's reactivity patterns. nih.gov

Conformational Analysis and Stability Predictions

A specific conformational analysis and stability prediction study for this compound is not available in the reviewed scientific literature.

Applications in Chemical Sciences and Materials

A Pivotal Intermediate in Complex Organic Synthesis

The structural attributes of 3-(3,4-dimethoxyphenyl)butan-2-one make it a sought-after building block for the synthesis of a range of organic compounds. Its ketone functionality and activated aromatic ring are amenable to a wide array of chemical transformations, allowing for the construction of intricate molecular frameworks.

Crafting Fine Chemicals and Specialty Organic Compounds

As a key intermediate, this compound is instrumental in the synthesis of fine chemicals and specialty organic compounds. These are typically high-value, low-volume products with specific applications in various industries. The compound's structure can be strategically modified to produce derivatives with enhanced or specific properties. For instance, derivatives of this ketone are explored in the formulation of new therapeutic agents. Modifications on the dimethoxyphenyl group have been shown to be particularly important for biological activity, such as in the development of compounds with anti-trypanosomal properties for potential use in treating Chagas disease.

The synthesis of such complex molecules often involves multi-step processes where this compound provides a core scaffold that is further elaborated.

A Precursor in the Agrochemical Sector

The development of novel fungicides and herbicides is crucial for modern agriculture, and this compound and its derivatives show promise as precursors in this field. Research into related structures containing the 3,4-dimethoxyphenyl moiety has indicated potential for bioactivity against plant pathogens and weeds. For example, compounds such as 3-aryl-3-triazolylpropiophenones, which can be conceptually linked to derivatives of this compound, have been described as effective components in fungicidal, bactericidal, and herbicidal formulations.

Furthermore, the synthesis of toxoflavin (B1683212) analogs, a class of compounds with known herbicidal activity, has involved the introduction of substituted phenyl rings. nih.gov Specifically, analogs with a 4-methoxyphenyl (B3050149) group have demonstrated a wide herbicidal spectrum, highlighting the potential of methoxy-substituted phenyl compounds like this compound as starting points for new agrochemicals. nih.gov While direct large-scale application of this specific ketone as a precursor may not be widely documented, its structural motifs are clearly of interest to agrochemical research.

Advancing Synthetic Methodologies

Beyond its role as a building block, this compound also contributes to the advancement of synthetic organic chemistry by serving as a substrate in the development of new reaction protocols and as a reagent in various transformations.

Fueling the Development of Novel Catalytic Protocols

The development of efficient and selective catalytic systems is a cornerstone of modern chemistry. The reactions of this compound and its analogs are utilized to test and showcase the efficacy of new catalysts. For instance, the hydrogenation of the carbonyl group or the aromatic ring of similar ketones is a common benchmark reaction for new hydrogenation catalysts. tcichemicals.com The selective hydrogenation of α,β-unsaturated ketones, which can be formed from this compound, is a key transformation where new catalysts are often employed. tcichemicals.com

Moreover, the synthesis of complex molecules from starting materials related to this compound has been a platform for developing novel catalytic protocols with a focus on sustainability. For example, the use of ionic organic solids as heterogeneous catalysts has been explored for Michael additions to chalcones, which can be synthesized from precursors like 3,4-(dimethoxy)phenyl methyl ketone. This approach emphasizes greener reaction conditions, avoiding traditional solvents and additives.

A Versatile Reagent in Organic Reactions

The reactivity of the ketone functional group and the α-protons in this compound allows it to participate as a key reagent in a variety of fundamental organic reactions.

One of the most significant of these is the Aldol (B89426) Condensation . In this reaction, the enolate of this compound can act as a nucleophile, attacking the carbonyl group of an aldehyde or another ketone to form a β-hydroxy ketone. libretexts.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone, a valuable synthon in organic chemistry. libretexts.orgmasterorganicchemistry.com The general mechanism for a base-catalyzed aldol condensation is outlined below:

Table 1: Key Steps in Base-Catalyzed Aldol Condensation

| Step | Description |

|---|---|

| 1. Enolate Formation | A base removes an α-hydrogen from the ketone to form a resonance-stabilized enolate. |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of another molecule (aldehyde or ketone). |

| 3. Protonation | The resulting alkoxide is protonated by a protic solvent to give the β-hydroxy ketone (aldol addition product). |

| 4. Dehydration (optional) | Upon heating, the aldol product can eliminate a molecule of water to form an α,β-unsaturated ketone (aldol condensation product). libretexts.orgmasterorganicchemistry.com |

This reactivity makes this compound a useful building block for creating larger, more complex carbon skeletons.

Investigations in Non Human Biological Systems

Microbial Metabolism and Biodegradation Studies

The biodegradation of 3-(3,4-dimethoxyphenyl)butan-2-one is primarily studied in the context of lignin-degrading fungi, particularly the white-rot fungus Phanerochaete chrysosporium. nih.govresearchgate.net This organism is considered a model for lignolytic activity due to its efficient enzymatic system capable of breaking down complex aromatic compounds. nih.gov The metabolism of lignin (B12514952) and related model compounds by P. chrysosporium is a secondary metabolic process, often triggered by nutrient limitation (e.g., nitrogen) and influenced by culture conditions such as pH and oxygen concentration. researchgate.netnih.gov

Enzymatic Biotransformations in Microorganisms

The principal enzymatic actors in the biotransformation of this compound are extracellular peroxidases secreted by fungi like P. chrysosporium. The most critical of these is Lignin Peroxidase (LiP), a heme-containing enzyme that catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidation of non-phenolic lignin structures. nih.govresearchgate.net

LiP initiates the degradation of aromatic compounds through a one-electron oxidation mechanism. nih.gov In the case of this compound, the enzyme abstracts an electron from the 3,4-dimethoxy-substituted aromatic ring. This process creates a highly reactive intermediate known as a radical cation. nih.govacs.org The formation of this radical cation is the pivotal step that destabilizes the molecule and primes it for subsequent cleavage reactions. The entire catalytic cycle is dependent on H₂O₂ as an electron acceptor to activate the enzyme's heme prosthetic group. nih.govdiva-portal.org

The key enzymatic reaction involved in the breakdown of veratrylacetone and similar lignin model compounds is the oxidative cleavage of the Cα-Cβ bond in the butane (B89635) side chain. This reaction effectively severs the ketone-bearing portion from the aromatic ring. nih.gov Studies on similar lignin model compounds, such as 1-(3',4'-dimethoxyphenyl)propene, by LiP have demonstrated this Cα-Cβ cleavage, leading to the formation of aldehydes and other ketones. nih.gov

Table 1: Key Enzymes and Reactions in the Biotransformation of this compound

| Enzyme | Microorganism Source (Example) | Reaction Type | Substrate | Key Action |

| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | Oxidation | This compound | One-electron oxidation of the aromatic ring |

| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | C-C Bond Cleavage | Intermediate radical cation | Cleavage of the Cα-Cβ bond in the side chain |

Identification of Microbial Metabolites and Degradation Pathways

The primary degradation pathway for this compound, mediated by lignin peroxidase, involves the fragmentation of the molecule. Following the initial one-electron oxidation of the aromatic ring, the resulting radical cation undergoes Cα-Cβ bond cleavage. acs.orgnih.gov This cleavage results in the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) as the principal aromatic metabolite. nih.govacs.org

In studies involving the oxidation of a similar model compound, 1-(3',4'-dimethoxyphenyl)propene, LiP catalysis yielded both veratraldehyde (27.8%) and 1-(3',4'-dimethoxyphenyl)propan-2-one (8.7%), highlighting the prevalence of both side-chain cleavage and modification. nih.gov

Table 2: Identified Microbial Metabolites from the Degradation of Veratrylacetone and Related Models

| Parent Compound | Enzyme System | Identified Metabolite | Significance |

| This compound (and similar models) | Lignin Peroxidase (LiP) | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | Major product from Cα-Cβ cleavage of the side chain. nih.govacs.org |

| 1-(3',4'-Dimethoxyphenyl)propene | Lignin Peroxidase (LiP) | 1-(3',4'-Dimethoxyphenyl)propan-2-one | Indicates side-chain oxidation is a competing pathway. nih.gov |

Biochemical Pathway Analysis (Non-Human, Non-Clinical Contexts)

The biochemical analysis of this compound focuses on its interaction with specific enzymes and its role within the broader context of lignin degradation, rather than general cellular metabolism.

Molecular Interactions in in vitro or ex vivo Models

The interaction between this compound and lignin peroxidase has been elucidated through studies of various lignin model compounds. The process is not one of classic enzyme-substrate binding where the entire molecule fits into a snug active site. Instead, the interaction occurs at the enzyme's surface.

The heme prosthetic group of LiP is relatively exposed, allowing it to interact with large polymeric substrates like lignin and smaller model compounds. The reaction is initiated when the substrate, such as veratrylacetone, comes into proximity with the activated enzyme (Compound I or Compound II states). An electron is transferred from the substrate's electron-rich dimethoxyphenyl ring to the enzyme's heme, generating the substrate radical cation. nih.gov

Studies comparing the oxidation of different-sized lignin model compounds have shown that the affinity for the enzyme (Km) and the turnover number (kcat) decrease as the size of the model compound increases. acs.org This suggests that steric hindrance can play a role in the efficiency of the electron transfer, indicating a size-dependent interaction between the enzyme and its substrate. nih.govacs.org

Influence on Specific Biochemical Processes (e.g., related to general metabolism of ketones)

The influence of this compound is not on the general metabolism of ketones as seen with ketone bodies in mammalian systems. Instead, its presence and breakdown are integral to the specific biochemical process of ligninolysis by white-rot fungi.

Q & A

Q. What are the common synthetic routes for 3-(3,4-Dimethoxyphenyl)butan-2-one?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where a dimethoxybenzene derivative reacts with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, it may be isolated from natural sources such as Curcuma longa L. using silica gel column chromatography and preparative HPLC, as demonstrated in studies involving zingerone derivatives . Key steps include solvent extraction (e.g., ethanol), fractionation, and chromatographic purification.

Q. How is this compound structurally characterized?

Methodological Answer: Structural elucidation typically involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify methoxy (δ ~3.8–3.9 ppm), carbonyl (δ ~200–210 ppm), and aromatic protons (δ ~6.5–7.5 ppm).

- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/lengths, as seen in related dimethoxyphenyl compounds .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₆O₃, exact mass 208.25 g/mol) .

Q. What methods are used to isolate this compound from natural matrices?

Methodological Answer: Isolation involves:

- Solvent Extraction : Ethanol or methanol for polar compounds.

- Silica Gel Chromatography : Gradient elution with hexane/ethyl acetate to separate fractions.

- Preparative HPLC : C18 columns with UV detection (λ = 254 nm) for high-purity isolation, as reported in studies on Curcuma longa extracts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound?

Methodological Answer: Contradictions often arise from differences in:

- Purity : Validate compound purity (>95%) via HPLC or GC-MS.

- Assay Conditions : Standardize antioxidant assays (e.g., DPPH radical scavenging) with controls like ascorbic acid.

- Biological Models : Compare results across in vitro (cell lines) and in vivo models. For example, studies on structurally similar compounds like zingerone derivatives highlight the need for dose-response curves and cytotoxicity screening .

Q. How to design experiments to evaluate the antioxidant activity of this compound?

Methodological Answer:

- In Vitro Assays :

- DPPH Radical Scavenging : Measure IC₅₀ values (µM) at 517 nm.

- FRAP (Ferric Reducing Antioxidant Power) : Quantify Fe³⁺ to Fe²⁺ reduction.

Q. What advanced techniques are used to study stereochemical configurations in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for threo- and erythro- isomers of related dimethoxyphenylpropanediols .

- Chiral HPLC : Use columns like Chiralpak IA/IB with polar mobile phases to separate enantiomers.

- Circular Dichroism (CD) : Correlate Cotton effects with stereochemistry .

Q. How to develop a validated HPLC method for quantifying this compound in complex mixtures?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/water (60:40 v/v) with 0.1% formic acid.

- Detection : UV at 280 nm (λmax for aromatic systems).

- Validation : Assess linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery (>90%) per ICH guidelines. Cross-validate with LC-MS for specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.